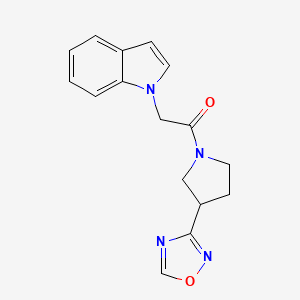

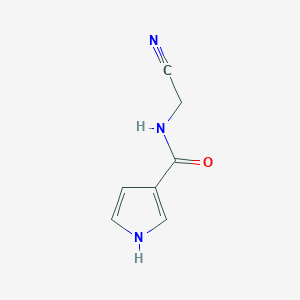

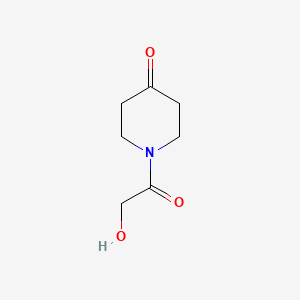

N-(cyanomethyl)-1H-pyrrole-3-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Aplicaciones Científicas De Investigación

- Researchers have explored the synthetic utility of N-aryl and/or N-heteryl cyanoacetamides in building organic heterocycles, aiming to evolve better chemotherapeutic agents .

Heterocyclic Synthesis

Nanocrystal Applications

Catalysis and Organic Transformations

Mecanismo De Acción

Target of Action

N-(cyanomethyl)-1H-pyrrole-3-carboxamide, hereafter referred to as the compound, is a chemical that has been found to have significant biological activity. It’s known that similar compounds, such as n-cyanoacetamides, are considered important precursors for heterocyclic synthesis and have diverse biological activities .

Mode of Action

It has been found that similar compounds, such as n-cyanomethyl-2-chloroisonicotinamide (nci), can induce systemic acquired resistance (sar) in plants . SAR is a plant defense system against a broad range of pathogens and is induced through the salicylic acid (SA)-mediated pathway . NCI can induce SAR by activating the site between SA accumulation and NPR1 in the SAR signaling pathway

Biochemical Pathways

It’s known that similar compounds can affect the salicylic acid-mediated pathway, which is crucial for the systemic acquired resistance (sar) in plants . This pathway plays a fundamental role in various cellular processes, including cell division, intracellular transport, and cell shape maintenance .

Pharmacokinetics

It’s known that similar compounds, such as flonicamid, are metabolized in the liver by several cytochrome p450 (cyp) enzymes

Result of Action

It’s known that similar compounds, such as nci, can induce a broad range of disease resistance in tobacco and rice and induce sar marker gene expression without sa accumulation in tobacco

Action Environment

It’s known that similar compounds, such as flonicamid, are systemic pyridine insecticides with selective activity against hemipterous pests . The action of these compounds can be influenced by various environmental factors, such as temperature, pH, and the presence of other chemicals .

Propiedades

IUPAC Name |

N-(cyanomethyl)-1H-pyrrole-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7N3O/c8-2-4-10-7(11)6-1-3-9-5-6/h1,3,5,9H,4H2,(H,10,11) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZEKJYXFFVBYXNM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CNC=C1C(=O)NCC#N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

149.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(cyanomethyl)-1H-pyrrole-3-carboxamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-chloro-N-[4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl]benzamide](/img/structure/B2477851.png)

![[1-(5-Methylpyridin-2-yl)cyclobutyl]methanamine](/img/structure/B2477859.png)

![N-(2-((6-((4-methylpyridin-2-yl)amino)pyridazin-3-yl)amino)ethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2477861.png)

![1,4,9-Trioxa-dispiro[4.2.4.2]tetradecane-10-carboxylic acid](/img/structure/B2477863.png)

![2-(2-(Dimethylamino)ethyl)-6-methoxy-1-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2477864.png)

![2-(3-(3,4-dimethoxyphenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-(5-methylisoxazol-3-yl)acetamide](/img/structure/B2477866.png)